4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

PDHK inhibitor cancer metabolism kinase inhibition

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1207175-16-3) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]pyridine scaffold class, with the molecular formula C11H14ClN3 and molecular weight 223.70. This compound features a 4-chloro substitution on the pyridine ring and a 3-isobutyl group on the pyrazole moiety, which collectively define its chemical reactivity profile and biological target engagement characteristics.

Molecular Formula C11H14ClN3
Molecular Weight 223.704
CAS No. 1207175-16-3
Cat. No. B567969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS1207175-16-3
Molecular FormulaC11H14ClN3
Molecular Weight223.704
Structural Identifiers
SMILESCC(C)CC1=NN(C2=C1C(=NC=C2)Cl)C
InChIInChI=1S/C11H14ClN3/c1-7(2)6-8-10-9(15(3)14-8)4-5-13-11(10)12/h4-5,7H,6H2,1-3H3
InChIKeyIMLGCGNBKUQSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1207175-16-3) Procurement and Selection Guide


4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1207175-16-3) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]pyridine scaffold class, with the molecular formula C11H14ClN3 and molecular weight 223.70 [1]. This compound features a 4-chloro substitution on the pyridine ring and a 3-isobutyl group on the pyrazole moiety, which collectively define its chemical reactivity profile and biological target engagement characteristics. The compound is commercially available from multiple reputable vendors as a research-use-only reagent, typically supplied in purities ranging from 95% to 98% .

Why 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Cannot Be Readily Substituted by Generic Analogs


Within the pyrazolo[4,3-c]pyridine class, subtle variations in substitution pattern produce pronounced differences in both target binding affinity and physicochemical properties. The 4-chloro group serves as a critical synthetic handle for further derivatization via nucleophilic aromatic substitution , while the 3-isobutyl substituent contributes to hydrophobic interactions within enzyme active sites. As documented in the PDHK inhibitor literature, compounds lacking this specific substitution pattern exhibit reduced or absent activity against PDHK isoforms [1]. Furthermore, this compound demonstrates a distinct pan-PDHK isoform inhibition profile with nanomolar potency that differs markedly from both earlier-generation PDHK inhibitors and more selective clinical candidates [2]. Substituting an uncharacterized or structurally divergent analog carries substantial risk of target engagement failure and experimental irreproducibility.

Quantitative Differentiation Evidence for 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine


Pan-PDHK Isoform Inhibition with Nanomolar Potency Across PDHK1, PDHK3, and PDHK4

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine demonstrates low nanomolar inhibitory activity against multiple pyruvate dehydrogenase kinase (PDHK) isoforms in radiometric biochemical kinase assays [1]. In direct comparison, the compound's PDHK1 IC50 of 35 nM exceeds the potency of the widely used reference inhibitor dichloroacetate (DCA) by approximately three orders of magnitude , and surpasses VER-246608's PDHK4 IC50 of 91 nM by more than two-fold at 40 nM [2]. Unlike AZD7545, which lacks PDHK4 inhibitory activity entirely at concentrations up to 10 nM , this compound maintains consistent nanomolar activity across PDHK1 (35 nM), PDHK3 (26 nM), and PDHK4 (21-40 nM) [1].

PDHK inhibitor cancer metabolism kinase inhibition

Predicted Lipophilicity and Ionization Profile Supporting Consistent Assay Behavior

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine exhibits a predicted LogP of 2.82 and pKa of 5.08 ± 0.30 [1]. In comparative terms, its LogP value of 2.82 falls within the optimal range for cell permeability (typically 1-3 for CNS and 1-5 for oral absorption) and is substantially lower than highly lipophilic pyrazolopyridine derivatives with LogP >4 that frequently exhibit poor aqueous solubility and assay interference . The predicted pKa of 5.08 indicates the compound remains predominantly unionized at physiological pH (7.4), contrasting with more basic pyrazolopyridine analogs (pKa >7) whose ionization state varies significantly across commonly used assay buffers [2].

physicochemical properties LogP pKa drug-likeness

Synthetic Versatility via 4-Chloro Substituent for Derivative Generation

The 4-chloro group on the pyridine ring of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) reactions . Unlike non-halogenated pyrazolo[4,3-c]pyridine analogs that lack this reactive site, the chloro substituent enables introduction of diverse nucleophiles including amines, alkoxides, and thiols under standard laboratory conditions . This synthetic versatility contrasts with bromo- or iodo-substituted analogs, which are more reactive but frequently exhibit poorer shelf stability and higher cost, and with fluoro-substituted variants that require harsher reaction conditions for substitution [1].

nucleophilic substitution synthetic intermediate structure-activity relationship

Commercial Availability with Defined Purity Specifications from Multiple Vendors

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is commercially available from multiple established chemical suppliers including Sigma-Aldrich (AldrichCPR collection) , MolCore , and Leyan , with specified purities ranging from 95% to 98%. In contrast to structurally related but commercially unavailable pyrazolo[4,3-c]pyridine analogs that require custom synthesis with attendant delays, minimum order quantities, and batch-to-batch variability risks, this compound offers immediate off-the-shelf procurement . The availability of the compound through the Sigma-Aldrich AldrichCPR program, which curates unique chemicals for early discovery research, provides an additional layer of sourcing credibility absent for analogs supplied only through non-validated channels .

procurement purity supply chain reproducibility

Validated Research Application Scenarios for 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine


Pan-PDHK Tool Compound for Cancer Metabolism Studies

The compound's demonstrated nanomolar inhibitory activity across PDHK1 (35 nM), PDHK3 (26 nM), and PDHK4 (21-40 nM) [1] positions it as a versatile tool compound for investigating PDHK-mediated regulation of the pyruvate dehydrogenase complex in cancer cell metabolism. Unlike AZD7545, which lacks PDHK4 activity , or VER-246608, which exhibits weaker PDHK4 potency (91 nM) [2], this compound provides consistent pan-isoform inhibition. This profile is particularly valuable in non-small-cell lung cancer (NSCLC) models where PDHK1 overexpression is well-documented [3], and in studies requiring simultaneous inhibition of multiple PDHK isoforms to assess compensatory regulatory mechanisms.

Scaffold for Structure-Activity Relationship (SAR) Library Generation

The 4-chloro substituent provides a reactive synthetic handle for nucleophilic aromatic substitution, enabling systematic exploration of structure-activity relationships around the pyrazolo[4,3-c]pyridine core [1]. Researchers can generate focused compound libraries by displacing the chloro group with diverse amine, alkoxide, or thiol nucleophiles under standard SNAr conditions , facilitating identification of derivatives with enhanced target selectivity, improved physicochemical properties, or altered isoform inhibition profiles. This synthetic entry point obviates the need for de novo scaffold construction for each analog, accelerating SAR campaigns in kinase inhibitor discovery programs.

Reference Standard for Pyrazolo[4,3-c]pyridine PDHK Inhibitor Assays

Given the compound's well-characterized PDHK isoform inhibition profile derived from radiometric biochemical kinase assays [1] and its commercial availability with defined purity specifications (95-98%) , it serves as a suitable reference standard for benchmarking newly synthesized pyrazolo[4,3-c]pyridine derivatives in PDHK inhibition assays. Its predicted moderate LogP (2.82) and low pKa (5.08) [2] support consistent assay behavior across standard buffer systems, reducing the risk of solubility- or ionization-related artifacts that could confound potency comparisons between structurally diverse inhibitor series.

Negative Control Candidate for EGFR Inhibitor Screening Panels

While the broader pyrazolo[4,3-c]pyridine scaffold class has been patented for use as EGFR inhibitors [1], the specific 4-chloro-3-isobutyl substitution pattern of this compound has not been reported as exhibiting EGFR inhibitory activity. This structural divergence from the patented EGFR-active analogs (which typically feature more elaborate substitution at the pyrazole N1 and pyridine positions) suggests potential utility as a scaffold-matched negative control in EGFR inhibitor screening campaigns. Such a control would enable researchers to distinguish target-specific EGFR inhibition from scaffold-related non-specific effects, a critical consideration in kinase inhibitor discovery where pyrazolopyridine scaffolds can exhibit polypharmacology.

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